Product packaging for 3-Methoxy-2-methylphenyl Isothiocyanate(Cat. No.:)

3-Methoxy-2-methylphenyl Isothiocyanate

Cat. No.: B13682785
M. Wt: 179.24 g/mol
InChI Key: YFYMWMXMFRNALE-UHFFFAOYSA-N
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Description

Contextualization within Isothiocyanate Chemistry Research

Isothiocyanates are a well-established class of organic compounds recognized for their diverse chemical reactivity and biological activities. The isothiocyanate group (-N=C=S) is a key feature that allows these molecules to participate in a variety of chemical transformations, making them valuable intermediates in organic synthesis. Research in this field has seen a significant focus on the synthesis of isothiocyanates, with methods often categorized based on the starting materials. These include syntheses derived from primary amines, other nitrogen-containing functional groups, and even non-nitrogenous precursors. chemrxiv.org

The reactivity of the isothiocyanate group makes it a versatile building block for the creation of more complex molecules, such as thioureas and various heterocyclic compounds. This has led to their use in the development of new materials and pharmaceuticals. The specific placement of the methoxy (B1213986) and methyl groups on the phenyl ring of 3-Methoxy-2-methylphenyl Isothiocyanate would be expected to influence its reactivity and properties, a common area of investigation for substituted aromatic compounds.

Historical Perspectives on the Academic Study of this compound

A review of historical academic literature reveals a scarcity of studies specifically dedicated to this compound. The majority of early and even more recent research on isothiocyanates has centered on more commonly occurring or synthetically accessible analogues. The synthesis of isothiocyanates has been a subject of study for nearly a century, with one of the most common methods involving the formation of a dithiocarbamate (B8719985) salt, followed by treatment with a desulfurization agent.

Current Research Landscape and Identified Knowledge Gaps for this compound

The current research landscape for this compound is largely undefined, marking a significant knowledge gap in the field of isothiocyanate chemistry. While the broader class of isothiocyanates continues to be an active area of investigation, particularly for their potential applications in medicinal chemistry and materials science, this specific compound does not appear to be a current focus of academic or industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B13682785 3-Methoxy-2-methylphenyl Isothiocyanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

1-isothiocyanato-3-methoxy-2-methylbenzene

InChI

InChI=1S/C9H9NOS/c1-7-8(10-6-12)4-3-5-9(7)11-2/h3-5H,1-2H3

InChI Key

YFYMWMXMFRNALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)N=C=S

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 Methoxy 2 Methylphenyl Isothiocyanate

Established Synthetic Pathways for 3-Methoxy-2-methylphenyl Isothiocyanate and Related Analogues

The predominant and most established route for synthesizing aryl isothiocyanates, including this compound, involves the thiocarbonylation of the corresponding primary amine. This process is typically achieved via the formation and subsequent decomposition of a dithiocarbamate (B8719985) salt intermediate.

The essential precursor for the synthesis of this compound is the primary amine, 3-Methoxy-2-methylaniline (B139353). The synthesis of this precursor can be accomplished through several routes, most commonly via the reduction of a nitroaromatic compound. One documented method involves the catalytic hydrogenation of 2-methyl-3-nitroanisole (B1293961) using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 3-Methoxy-2-methylaniline quantitatively. An alternative starting material is 2-methyl-3-nitrophenol, which is first methylated to form 2-methyl-3-nitroanisole, followed by the nitro group reduction. guidechem.com

The general mechanism for the conversion of 3-Methoxy-2-methylaniline to the target isothiocyanate is a two-step process. chemrxiv.org

Dithiocarbamate Salt Formation: The primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., potassium carbonate, triethylamine) to form an intermediate dithiocarbamate salt. chemrxiv.orgbeilstein-journals.org

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, which promotes the elimination of a sulfur atom and the formation of the isothiocyanate functional group. chemrxiv.org

The efficiency and yield of isothiocyanate synthesis are highly dependent on the choice of reagents and reaction conditions. Optimization primarily focuses on the desulfurization step, as the initial formation of the dithiocarbamate salt is generally straightforward. A variety of desulfurizing agents have been developed to improve yields, reduce side reactions, and accommodate a wider range of substrates, particularly those with electron-deficient aromatic rings. chemrxiv.orgbeilstein-journals.org The selection of the base and solvent system is also critical; for instance, using inorganic bases in aqueous systems has been shown to be effective. beilstein-journals.org

The following table summarizes various desulfurizing agents used for the conversion of dithiocarbamates to isothiocyanates, which are applicable to the synthesis of this compound.

Desulfurizing AgentTypical Reaction ConditionsKey Advantages
Sodium Persulfate (Na₂S₂O₈) Water as solvent, basic conditions. rsc.orgGreen and efficient procedure, tolerates a wide range of functional groups. rsc.org
Cyanuric Chloride (TCT) Biphasic system (e.g., CH₂Cl₂/H₂O), often with K₂CO₃ as base. beilstein-journals.orgEconomical, suitable for scale-up, and effective for electron-deficient anilines. beilstein-journals.org
Iodine (I₂) Often used with a base like triethylamine. chemrxiv.orgRapid reaction times. chemrxiv.org
Tosyl Chloride (TsCl) Used with a base like triethylamine.General and facile protocol.
Hydrogen Peroxide (H₂O₂) Condensation in an organic solvent miscible with water. tandfonline.comA classic method, though can require excess reagents. tandfonline.com

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for isothiocyanate synthesis, moving away from hazardous reagents like thiophosgene (B130339) and reducing waste. digitellinc.com

Modern synthetic strategies increasingly employ catalytic systems and solvent-free conditions to enhance sustainability.

Visible-Light Photocatalysis: A mild and efficient method utilizes a photocatalyst, such as Rose Bengal, under green LED irradiation. organic-chemistry.orgresearcher.lifeacs.org This approach facilitates the reaction between the primary amine and carbon disulfide under metal-free conditions, proceeding through a proposed pathway involving dithiocarbamate formation and single-electron transfer. organic-chemistry.orgacs.org

Microwave-Accelerated Synthesis: A solvent-free procedure for converting isocyanates to isothiocyanates using Lawesson's Reagent has been developed under microwave irradiation, offering a rapid and practical alternative. tandfonline.com

Solid-State Synthesis: A method using cheap and non-toxic calcium oxide (CaO) as both a base and a desulfurating agent allows for the synthesis of isothiocyanates under mild, solvent-free conditions. eurekaselect.com

Metal-Free Friedel-Crafts Reaction: While not a direct synthesis of the isothiocyanate itself, a metal-free and often solvent-free method for the arylation of isothiocyanates using a Brønsted superacid has been developed to create complex thioamides. rsc.org

The principles of green chemistry are being actively integrated into isothiocyanate synthesis. Key paradigms include the use of benign solvents, utilization of waste materials, and minimizing toxic byproducts.

Aqueous Synthesis: The use of water as a solvent provides a green, practical, and efficient medium for the synthesis of isothiocyanates from amines and carbon disulfide, using reagents like sodium persulfate for desulfurization. beilstein-journals.orgrsc.org

Amine-Catalyzed Sulfurization: A sustainable route involves the reaction of isocyanides with elemental sulfur, a waste byproduct of the petroleum industry. digitellinc.com This reaction can be catalyzed by amine bases, such as DBU, in benign solvents like Cyrene™ or γ-butyrolactone (GBL), achieving high yields and low E-factors (a measure of waste generated). rsc.org

Derivatization Strategies for this compound Analogues

The electrophilic carbon atom of the isothiocyanate group in this compound makes it a versatile building block for synthesizing a wide array of derivatives, particularly heterocyclic compounds and thioureas. tandfonline.com It readily reacts with a variety of nucleophiles.

The following table outlines common derivatization reactions for aryl isothiocyanates.

Reactant (Nucleophile)Product ClassGeneral Reaction
Amines (R'-NH₂) N,N'-Disubstituted ThioureasAr-NCS + R'-NH₂ → Ar-NH-C(S)-NH-R'
Alcohols (R'-OH) ThiocarbamatesAr-NCS + R'-OH → Ar-NH-C(S)-OR'
Hydrazines (R'-NHNH₂) ThiosemicarbazidesAr-NCS + R'-NHNH₂ → Ar-NH-C(S)-NHNH-R'
Electron-Rich Arenes ThioamidesAr-NCS + Arene-H → Ar-NH-C(S)-Arene (under Friedel-Crafts conditions) rsc.org
Ammonia (NH₃) N-Substituted ThioureasAr-NCS + NH₃ → Ar-NH-C(S)-NH₂ nih.gov

These reactions allow for the facile introduction of the 3-methoxy-2-methylphenyl scaffold into larger, more complex molecules. For instance, reaction with primary or secondary amines leads to the formation of substituted thioureas, which are common motifs in medicinal chemistry. nih.gov Similarly, reaction with alcohols can produce thiocarbamates, and reactions with electron-rich aromatic compounds under Friedel-Crafts conditions can yield thioamides. rsc.orgacs.org

Structural Modifications for Enhanced Research Utility

While direct studies on the structural modification of this compound are not extensively documented in publicly available literature, the principles of aromatic substitution and functional group interconversion provide a framework for its potential derivatization. The presence of the methoxy (B1213986) and methyl groups on the aromatic ring directs further electrophilic substitutions, although the isothiocyanate group itself can be sensitive to certain reaction conditions.

Strategic modifications of the aromatic core of aryl isothiocyanates are crucial for tuning their properties for specific research applications. nih.gov For instance, the introduction of additional functional groups can enhance water solubility, introduce a point of attachment for other molecules, or alter the electronic nature of the isothiocyanate. Common strategies that could be applied to this compound include:

Electrophilic Aromatic Substitution: The positions ortho and para to the activating methoxy and methyl groups are potential sites for further functionalization through reactions such as nitration, halogenation, or Friedel-Crafts acylation, provided the isothiocyanate group is protected or the reaction conditions are mild enough to avoid its decomposition.

Modification of Existing Substituents: The methoxy group could potentially be demethylated to a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

Introduction of Reporter Groups: For enhanced utility in biological imaging or as research probes, structural modifications can include the incorporation of fluorophores, biotin (B1667282) tags, or other reporter molecules. nih.gov

The synthesis of various aryl isothiocyanates with different substituents has been explored to establish structure-activity relationships for their biological activities. nih.govresearchgate.net These studies provide a basis for predicting how modifications to this compound might enhance its utility.

Table 1: Potential Structural Modifications of Aryl Isothiocyanates for Research Applications

Modification StrategyReagents and ConditionsPotential Utility
NitrationHNO₃, H₂SO₄Introduction of a nitro group for further reduction to an amine.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Introduction of a halogen for cross-coupling reactions.
AcylationAcyl chloride, AlCl₃Introduction of a ketone for further derivatization.
DemethylationBBr₃Conversion of methoxy to a reactive hydroxyl group.

Synthesis of Bioconjugates and Probes for Mechanistic Investigations

The primary utility of isothiocyanates in chemical biology lies in their ability to form stable thiourea (B124793) linkages with primary amines, such as the lysine (B10760008) residues in proteins. acs.org This reactivity makes this compound a potential candidate for the development of bioconjugates and molecular probes.

The synthesis of such bioconjugates typically involves the reaction of the isothiocyanate with a biomolecule in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the target amine groups. acs.org The rate of this reaction is influenced by the electrophilicity of the isothiocyanate's central carbon atom.

For mechanistic investigations, probes can be designed to report on their local environment or to track the distribution of a target biomolecule. This can be achieved by attaching a reporter group, such as a fluorophore, to the phenyl ring of the isothiocyanate. The synthesis of near-infrared emitting isothiocyanate-substituted fluorophores for bioconjugation to monoclonal antibodies has been reported, demonstrating the feasibility of this approach. nih.gov

A general scheme for the synthesis of an isothiocyanate-based bioconjugate is as follows:

Synthesis of the functionalized isothiocyanate: This may involve introducing a linker or a reporter group onto the 3-methoxy-2-methylaniline precursor before converting the amine to the isothiocyanate.

Bioconjugation: The purified isothiocyanate is then reacted with the target biomolecule (e.g., protein, peptide) under controlled pH and temperature to form the thiourea linkage.

Purification: The resulting bioconjugate is purified from unreacted starting materials using techniques such as dialysis or size-exclusion chromatography.

Table 2: Examples of Isothiocyanate-Based Probes and Bioconjugates

Isothiocyanate ProbeTarget BiomoleculeApplication
Fluorescein isothiocyanate (FITC)Proteins (Lysine residues)Fluorescence microscopy, flow cytometry
Tetramethylrhodamine isothiocyanate (TRITC)Proteins (Lysine residues)Fluorescence microscopy
Near IR emitting isothiocyanato-substituted fluorophoresMonoclonal antibodiesTargeted cell imaging

Chemical Reactivity and Mechanistic Aspects of this compound in Chemical Systems

The chemical reactivity of this compound is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of adducts.

Reaction with Nucleophiles:

The isothiocyanate group readily reacts with a wide range of nucleophiles, including:

Amines: As mentioned, primary and secondary amines react to form thioureas. This is a fundamental reaction in its application for bioconjugation. nih.govacs.org

Thiols: Thiols react with isothiocyanates to form dithiocarbamates. This reaction is relevant in biological systems where free cysteine residues are present.

Alcohols and Water: While generally less reactive than amines and thiols, alcohols and water can add to the isothiocyanate group, particularly under forcing conditions or with catalysis, to form thiocarbamates.

The mechanism of nucleophilic addition to isothiocyanates involves the attack of the nucleophile on the central carbon atom, followed by protonation of the resulting intermediate. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aryl substituent. nih.govacs.org The electron-donating methoxy and methyl groups on the phenyl ring of this compound may slightly decrease the electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate.

Cycloaddition Reactions:

Isothiocyanates can also participate in cycloaddition reactions, serving as a two-atom component in the formation of heterocyclic rings. This reactivity has been exploited in the synthesis of various heterocyclic compounds.

General Reactivity Profile:

High reactivity towards soft nucleophiles like amines and thiols.

Moderate reactivity in cycloaddition reactions.

Relative stability in the absence of strong nucleophiles.

The mechanistic aspects of isothiocyanate reactions are a subject of ongoing research, with studies focusing on the influence of substituents on reactivity and the development of new synthetic methodologies. mdpi.comrsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Methoxy 2 Methylphenyl Isothiocyanate

Methodologies for SAR/SPR Studies in Isothiocyanate Research

The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for isothiocyanates (ITCs) is a multifaceted process aimed at understanding how a compound's chemical structure influences its biological activity and physicochemical properties. A primary methodology involves the synthesis of a series of analogues to systematically alter specific parts of the parent molecule. mdpi.com This approach often begins with the synthesis of isothiocyanates from corresponding primary amines using reagents like carbon disulfide. mdpi.com

Once synthesized, these analogues undergo a battery of in vitro assays to evaluate their biological activities. mdpi.com These tests can measure various effects, such as antiproliferative activity against cancer cell lines, inhibition of specific enzymes like tubulin polymerization or cyclooxygenase (COX), and antibacterial efficacy. mdpi.comresearchgate.netnih.gov The goal is to correlate specific structural modifications with changes in potency or selectivity. For instance, studies have demonstrated that the presence of the isothiocyanate moiety does not in itself guarantee high biological activity, indicating that the rest of the molecular structure plays a crucial role. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is another key methodology. QSAR models are developed by correlating variations in the biological activity of a set of compounds with changes in their physicochemical properties or structural descriptors. wur.nl These models can help identify key properties like partial charge, polarity, reactivity, and molecular shape that drive the antibacterial activity of ITCs. wur.nl Furthermore, analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry are essential for the purification and characterization of these compounds, ensuring the reliability of the biological data. mdpi.com The effective isolation, extraction, and quantification of isothiocyanates are strongly linked to their chemical and physicochemical properties, including polarity, solubility, and stability. researchgate.net

Elucidation of Key Pharmacophores and Structural Motifs in 3-Methoxy-2-methylphenyl Isothiocyanate

The biological potential of this compound is dictated by its core structural features. The primary pharmacophore, the functional group responsible for the molecule's biological interactions, is the isothiocyanate (-N=C=S) group. The high electrophilicity of the central carbon atom in this moiety allows it to react readily with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, which is a key mechanism for the bioactivity of many ITCs. mdpi.com

Beyond the isothiocyanate group, the molecule's efficacy is modulated by its distinct structural motifs:

Aromatic Phenyl Ring : This serves as the molecular scaffold. Its lipophilicity is a critical factor for membrane permeability and interaction with hydrophobic pockets in target proteins. Studies on arylalkyl isothiocyanates have shown that the phenyl moiety, while not always essential for activity, significantly influences the compound's potency and properties. researchgate.net

Methoxy (B1213986) Group (-OCH₃) : Positioned at the 3-carbon of the phenyl ring, this electron-donating group can influence the electronic properties of the entire ring system. mdpi.com The presence and position of methoxy groups can affect a molecule's antioxidant activity and its binding affinity to biological targets. In some molecular contexts, a meta-methoxy group has been found to increase activity. mdpi.com

Methyl Group (-CH₃) : Located at the 2-position, this small alkyl group provides steric bulk and increases lipophilicity. Its placement ortho to the isothiocyanate linkage can influence the orientation of the functional group and its accessibility to target sites.

Together, these motifs create a unique profile for this compound, where the reactivity of the isothiocyanate pharmacophore is fine-tuned by the electronic and steric properties of the substituted phenyl ring.

Impact of Substituent Effects on the Research Efficacy of this compound Analogues

Subtle changes to the structure of an isothiocyanate can have a profound impact on its biological efficacy. nih.gov For analogues of this compound, modifying the substituents on the phenyl ring would be a primary strategy to optimize activity. The type, number, and position of these substituents directly alter key physicochemical properties such as lipophilicity (log P), electronic character (electron-donating or -withdrawing), and steric hindrance.

Research on other arylalkyl isothiocyanates has established several key principles. For example, increasing the length of an alkyl chain on the phenyl ring can enhance inhibitory potency against certain targets, a phenomenon linked to increased lipophilicity. nih.govaacrjournals.org Similarly, the position of a substituent matters; moving the methoxy group from the 3-position to the 4-position (para) or 2-position (ortho) would likely alter the molecule's interaction with target proteins. Introducing electron-withdrawing groups, such as a nitro or cyano group, would significantly change the electronic distribution of the aromatic ring and the reactivity of the isothiocyanate moiety. researchgate.net Studies have shown that even minor structural modifications can significantly alter a compound's potential. nih.gov

The following table illustrates the predicted impact of hypothetical modifications to the this compound structure based on established SAR principles.

Analogue Modification from Parent Compound Predicted Change in Lipophilicity (log P) Predicted Change in Electronic Effect Potential Impact on Efficacy
4-Methoxy-2-methylphenyl IsothiocyanateMethoxy group moved from C3 to C4Minimal changeAltered dipole moment and hydrogen bonding potentialMay alter binding affinity and target selectivity.
3-Ethoxy-2-methylphenyl IsothiocyanateMethoxy (-OCH₃) replaced with Ethoxy (-OCH₂CH₃)IncreaseMinimal change in electronic natureIncreased lipophilicity could improve membrane permeability.
3-Methoxy-2-ethylphenyl IsothiocyanateMethyl (-CH₃) replaced with Ethyl (-CH₂CH₃)IncreaseMinimal changeIncreased steric bulk may enhance or hinder target binding.
3-Hydroxy-2-methylphenyl IsothiocyanateMethoxy group replaced with Hydroxyl (-OH)DecreaseProvides hydrogen bond donor capabilityMay introduce new interactions with target proteins. mdpi.com
5-Nitro-3-methoxy-2-methylphenyl IsothiocyanateAddition of Nitro (-NO₂) group at C5IncreaseStrong electron-withdrawing effectIncreased reactivity of the isothiocyanate group. researchgate.net

Computational and Chemoinformatic Approaches to SAR/SPR for this compound

Computational and chemoinformatic tools are indispensable for modern SAR and SPR investigations, allowing for the rapid, cost-effective evaluation of compounds before their synthesis. nih.gov For this compound and its analogues, these in silico methods can predict a wide range of properties and guide the design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary approach. By analyzing a series of related isothiocyanates, QSAR can build mathematical models that connect structural features (descriptors) to biological activity. wur.nl These models can then be used to predict the efficacy of novel, unsynthesized analogues of this compound.

Molecular docking simulations are used to predict how a ligand binds to the active site of a target protein. nih.gov This technique would allow researchers to visualize the binding mode of this compound within a target's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts. These simulations can help explain observed SAR data and prioritize which analogues to synthesize. rsc.org For example, docking could reveal whether the methoxy or methyl groups are fitting into specific pockets or causing steric clashes.

ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. mdpi.com Chemoinformatic software can calculate properties like aqueous solubility (logS), intestinal absorption, and potential to cross the blood-brain barrier. nih.govbiotechnologia-journal.org These predictions help to identify candidates with favorable pharmacokinetic profiles early in the research process, avoiding costly late-stage failures.

The table below summarizes key computational approaches applicable to the study of this compound.

Computational Method Purpose Predicted Parameters/Insights for this compound
QSAR Predict biological activity based on chemical structure.Predicted inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).
Molecular Docking Model the interaction between the compound and a biological target.Binding affinity (docking score), binding pose, key amino acid interactions. nih.gov
Molecular Dynamics (MD) Simulation Simulate the movement of the compound and protein over time.Stability of the ligand-protein complex, conformational changes. rsc.org
ADME Profiling Predict pharmacokinetic properties.Lipinski's rule of five compliance, Caco-2 permeability, aqueous solubility, intestinal absorption. mdpi.com
DFT Calculations Analyze electronic properties and reaction mechanisms.Activation energies, charge distribution, reactivity of the isothiocyanate group. researchgate.net

Molecular and Cellular Mechanisms of Action of 3 Methoxy 2 Methylphenyl Isothiocyanate

Interactions with Biomolecular Targets

Isothiocyanates are known for their reactivity, which underpins their biological effects. The electrophilic nature of the isothiocyanate group (-N=C=S) allows for covalent interactions with nucleophilic moieties on various biomolecules.

Enzyme Inhibition and Activation Mechanisms by 3-Methoxy-2-methylphenyl Isothiocyanate

Research has specifically investigated the inhibitory effects of 3-methoxyphenyl (B12655295) isothiocyanate, a closely related compound, on several enzymes. A study exploring the cholinesterase inhibiting, antioxidant, and anti-inflammatory activities of various isothiocyanates identified 3-methoxyphenyl isothiocyanate as an active inhibitor of certain enzymes.

The compound demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, it exhibited the highest activity against AChE among the tested aromatic isothiocyanates, with an inhibition of 61.4% at a concentration of 1.14 mM. nih.gov Furthermore, it was the most effective inhibitor of BChE, showing 49.2% inhibition at the same concentration. nih.govresearchgate.net

In the context of inflammation, 3-methoxyphenyl isothiocyanate was found to be a potent inhibitor of the human cyclooxygenase-2 (COX-2) enzyme. nih.gov Alongside phenyl isothiocyanate, it was ranked as the most active among the tested compounds, achieving approximately 99% inhibition of COX-2 at a 50 μM concentration. nih.govresearchgate.net The electron-donating methoxy (B1213986) group on the phenyl ring appears to contribute to this enhanced inhibitory activity. nih.gov

Table 1: Enzyme Inhibition by 3-Methoxyphenyl Isothiocyanate

Enzyme Concentration % Inhibition Reference
Acetylcholinesterase (AChE) 1.14 mM 61.4% nih.gov
Butyrylcholinesterase (BChE) 1.14 mM 49.2% nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) 50 µM ~99% nih.govresearchgate.net

Receptor Binding and Modulation by this compound

Currently, there is a lack of specific scientific data detailing the direct binding and modulation of cellular receptors by this compound. While isothiocyanates as a class are known to interact with various receptors, specific studies on this particular compound are not available in the reviewed literature.

Protein Adduct Formation and Covalent Modifications Initiated by this compound

The electrophilic isothiocyanate group is known to react with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine and the amino group of lysine (B10760008), to form covalent adducts. nih.gov This covalent modification can alter the structure and function of the target proteins. nih.gov However, specific studies identifying the protein adducts formed by this compound and detailing the resulting covalent modifications have not been identified in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways by this compound (in vitro/non-human models)

The biological activities of isothiocyanates are often attributed to their ability to modulate various intracellular signaling pathways that regulate cellular processes.

Impact on Kinase Cascades

Detailed investigations into the specific impact of this compound on kinase cascades are not presently available in the scientific literature. While isothiocyanates, in general, have been shown to modulate the activity of various protein kinases, specific data for this compound is lacking.

Effects on Transcription Factor Regulation (e.g., Nrf2 pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative and electrophilic stress. nih.gov Many isothiocyanates are known potent activators of the Nrf2 pathway. nih.gov They are thought to react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to the stabilization and nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes. researchgate.net

Despite this general mechanism for isothiocyanates, specific studies demonstrating the activation of the Nrf2 pathway by this compound and detailing its effects on the regulation of this transcription factor are not currently available in the reviewed scientific literature.

Modulation of Apoptotic and Autophagic Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unnecessary cells. Isothiocyanates have been shown to induce apoptosis in various cell types, often through the modulation of the Bcl-2 family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that collectively regulate the permeability of the mitochondrial outer membrane. nih.govscispace.com The disruption of this membrane leads to the release of cytochrome c and the subsequent activation of caspases, the executive enzymes of apoptosis. nih.govnih.gov For instance, phenethyl isothiocyanate (PEITC) has been demonstrated to promote the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2, leading to a cascade of events culminating in apoptosis. nih.gov Furthermore, some ITCs can even overcome the resistance to apoptosis conferred by the overexpression of Bcl-2. nih.gov

Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins to maintain cellular homeostasis. nih.govnih.gov The role of ITCs in modulating autophagy is complex, as they can both induce and inhibit this process depending on the cellular context and the specific compound. nih.govmdpi.com A key regulator of autophagy is Beclin-1, which is part of a protein complex that initiates the formation of autophagosomes. mdpi.comnih.govnih.gov The interaction of Beclin-1 with the anti-apoptotic protein Bcl-2 can inhibit autophagy. mdpi.comnih.gov Some ITCs may modulate this interaction, thereby influencing the autophagic process. For example, the induction of autophagy by certain ITCs has been linked to their ability to generate reactive oxygen species (ROS). nih.gov

Table 1: Key Proteins in Apoptotic and Autophagic Pathways Modulated by Isothiocyanates

Pathway Key Protein Function Role of Isothiocyanates
Apoptosis Bcl-2 Anti-apoptotic Inhibition of expression and function
Bax Pro-apoptotic Promotion of expression and function
Caspases Execution of apoptosis Activation
Autophagy Beclin-1 Initiation of autophagy Modulation of its interaction with Bcl-2
LC3 Autophagosome formation Conversion from LC3-I to LC3-II

Cellular Uptake, Distribution, and Intracellular Fate of this compound (non-human cell models)

The cellular uptake and intracellular fate of isothiocyanates are critical determinants of their biological activity. While specific data on this compound is not available, studies on other ITCs, such as phenethyl isothiocyanate (PEITC) and 6-phenylhexyl isothiocyanate (PHITC), in rat models provide insights into their pharmacokinetic profiles. nih.gov Generally, ITCs are lipophilic compounds that can readily cross cell membranes. nih.gov

Once inside the cell, ITCs are known to be metabolized, primarily through the mercapturic acid pathway, which involves conjugation with glutathione (B108866) (GSH). researchgate.net This conjugation is a key step in their detoxification and excretion. The metabolism of ITCs can be influenced by various factors, including the specific chemical structure of the ITC and the metabolic capacity of the cell. nih.gov The distribution of ITCs and their metabolites to various tissues has been observed, with accumulation in target organs. nih.gov For example, in rats, PHITC has been shown to have a longer half-life and a greater effective dose in the lungs compared to PEITC. nih.gov The intracellular fate of ITCs is closely linked to their ability to react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, which can lead to the modulation of various cellular signaling pathways. researchgate.net

Table 2: Pharmacokinetic Parameters of Representative Isothiocyanates in F344 Rats

Isothiocyanate Peak Blood Concentration Time Elimination Half-life (Blood) Primary Excretion Route (48h)
Phenethyl isothiocyanate (PEITC) 2.9 hours 21.7 hours Urine (88.7%)
6-Phenylhexyl isothiocyanate (PHITC) 8.9 hours 20.5 hours Feces (47.4%)

Data from a study in male F344 rats following a single gavage dose. nih.gov

Elucidation of Specific Cellular Processes Modulated by this compound (e.g., oxidative stress response, anti-inflammatory pathways)

A significant aspect of the biological activity of isothiocyanates lies in their ability to modulate cellular responses to oxidative stress and inflammation. Many ITCs are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchwithrutgers.combioscientifica.comresearchgate.netmdpi.comfrontiersin.orgnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as phase II enzymes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, upon exposure to electrophilic compounds like ITCs, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. bioscientifica.comresearchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, thereby upregulating their expression. nih.gov This induction of antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances. mdpi.com

In addition to their antioxidant effects, ITCs have been shown to possess anti-inflammatory properties, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govclinexprheumatol.org NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov The inhibition of NF-κB activation by ITCs can occur through various mechanisms, including the prevention of the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of NF-κB. nih.govnih.gov While there is no specific data on this compound, a study on a related compound, 3-methoxyphenyl isothiocyanate, demonstrated significant inhibitory activity against the COX-2 enzyme. nih.gov

Table 3: Key Signaling Pathways Modulated by Isothiocyanates

Cellular Process Signaling Pathway Key Mediator General Effect of Isothiocyanates
Oxidative Stress Response Nrf2/ARE Nrf2 Activation, leading to increased expression of antioxidant enzymes
Inflammation NF-κB NF-κB Inhibition, leading to decreased expression of pro-inflammatory mediators

Pre Clinical Research Applications and Biological System Studies of 3 Methoxy 2 Methylphenyl Isothiocyanate

In Vitro Model Systems for Studying Isothiocyanate Activity

In vitro models are fundamental in the preliminary assessment of the biological effects of a compound. These systems allow for the controlled investigation of mechanisms of action at a cellular and molecular level.

Cell-free assays are instrumental in determining the direct interaction of a compound with specific molecular targets, such as enzymes or receptors, in an isolated environment. For a novel isothiocyanate, these assays could be employed to screen for inhibitory or activating effects on various enzymes relevant to disease processes. For instance, the influence of the compound on the activity of enzymes involved in inflammatory pathways or carcinogenesis could be quantified using spectrophotometric or fluorometric methods.

Non-human mammalian cell lines provide a more complex biological system than cell-free assays, allowing for the study of cellular responses to a test compound. These models are crucial for assessing cytotoxicity, effects on cell proliferation, and the induction of apoptosis or necrosis. The choice of cell line is dependent on the research question; for example, cancer cell lines would be used to investigate anti-tumor properties, while neuronal cell lines could be used to explore neuroprotective or neurotoxic effects.

The antimicrobial and antifungal potential of isothiocyanates is a significant area of research. nih.govmdpi.comnih.gov Standard microbiological techniques are used to assess the efficacy of a compound against a panel of clinically relevant bacteria and fungi. nih.govmdpi.comnih.gov Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are key parameters determined in these studies. These assays provide valuable data on the spectrum of activity and potency of the compound.

The following table outlines the types of data that would be generated from such studies:

Assay TypeOrganismEndpoint MeasuredExample Finding (Hypothetical)
Broth MicrodilutionStaphylococcus aureusMinimum Inhibitory Concentration (MIC)MIC of 50 µg/mL
Agar Disk DiffusionCandida albicansZone of Inhibition15 mm zone of inhibition
Time-Kill AssayEscherichia coliReduction in viable cell count over time3-log reduction after 6 hours

In Vivo Animal Models for Investigating Isothiocyanate Activity (Mechanistic Focus)

Rodent models, such as mice and rats, are widely used in pre-clinical research to study the systemic effects of novel compounds. For an isothiocyanate, these models could be used to investigate its anti-inflammatory, anti-cancer, or other therapeutic properties. Mechanistic studies in these models often involve the analysis of tissue samples to measure biomarkers, assess histopathological changes, and determine the molecular pathways affected by the compound.

Zebrafish (Danio rerio) have emerged as a powerful model organism in developmental biology and toxicology. mdpi.comnih.gov Their rapid, external development and transparent embryos allow for real-time imaging of developmental processes. mdpi.comnih.gov In the context of a novel isothiocyanate, zebrafish models could be used to assess developmental toxicity and to investigate the effects of the compound on specific organ systems during embryogenesis.

The following table summarizes the application of these in vivo models in pre-clinical research:

Model OrganismResearch ApplicationKey Parameters InvestigatedExample Study (Hypothetical)
MouseAnti-inflammatory activityReduction in paw edema, cytokine levelsCompound reduces carrageenan-induced paw edema
RatCancer chemopreventionTumor incidence and multiplicityReduced tumor burden in a chemically-induced cancer model
ZebrafishDevelopmental toxicityMorphological abnormalities, survival rateAssessment of teratogenic effects during embryogenesis

Insect Models for Physiological Studies

The study of isothiocyanates in insect models has provided valuable insights into the physiological and metabolic responses of insects to these plant-derived compounds. frontiersin.org While direct research on 3-Methoxy-2-methylphenyl Isothiocyanate is absent, the established effects of other isothiocyanates on insects suggest a framework for its potential investigation. Isothiocyanates are known to be toxic to many insects, leading to reduced growth, delayed development, and in some cases, mortality. nih.gov

Research on generalist herbivores has shown that a primary mode of action for isothiocyanates involves the depletion of crucial antioxidants, namely glutathione (B108866) (GSH) and cysteine. nih.gov The detoxification process in insects often involves the conjugation of isothiocyanates with GSH, a reaction that depletes the insect's reserves of this vital molecule. nih.gov This depletion can trigger a cascade of negative metabolic effects, including the catabolism of proteins to replenish cysteine levels, which is a precursor for GSH biosynthesis. nih.gov Consequently, this can lead to reduced protein content, increased uric acid excretion, and elevated lipid content, ultimately resulting in diminished fitness of the insect. nih.gov

Insect models such as the larvae of Spodoptera littoralis (cotton leafworm) and various species of the genus Delia (root maggots) have been instrumental in elucidating these detoxification pathways. nih.govnih.gov Studies on these insects have demonstrated that exposure to isothiocyanates leads to the excretion of ITC-glutathione conjugates and their derivatives. nih.gov Some insects have also evolved specific mechanisms to hydrolyze isothiocyanates into less toxic amines. nih.gov The investigation of this compound in such models could reveal whether it elicits similar physiological and metabolic disruptions and detoxification mechanisms.

Table 1: Potential Physiological Effects of Isothiocyanates in Insect Models

Physiological ParameterObserved Effect of IsothiocyanatesPotential Implication for this compound Research
Growth and DevelopmentReduced growth rates and delayed development. nih.govInvestigation of growth inhibition and developmental delays in various insect pests.
Glutathione (GSH) LevelsSignificant decrease in midgut and hemolymph GSH levels. nih.govAssessment of oxidative stress induction and disruption of antioxidant defenses.
Cysteine LevelsDecline in the GSH biosynthetic precursor, cysteine. nih.govStudy of impacts on protein metabolism and amino acid homeostasis.
Protein MetabolismIncreased protein catabolism to supply cysteine for GSH synthesis. nih.govAnalysis of changes in total protein content and specific protein expression.
Excretory ProductsIncreased excretion of uric acid and ITC-glutathione conjugates. nih.govIdentification of specific metabolites of this compound.
Lipid ContentElevated lipid content. nih.govExamination of effects on energy storage and overall metabolic regulation.

Research into Biomarkers and Biological Indicators Modulated by this compound

The high reactivity of the isothiocyanate group (-N=C=S) allows these compounds to readily form covalent adducts with biological macromolecules, particularly proteins. nih.govresearchgate.net This property has led to the investigation of isothiocyanate-protein adducts as potential biomarkers of exposure. nih.govresearchgate.net While specific biomarkers for this compound have not been identified, research on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate, provides a strong basis for future studies. nih.gov

Stable reaction products of isothiocyanates with proteins like albumin and hemoglobin have been developed as biomarkers that can reflect a longer history of exposure compared to urinary metabolites. nih.gov For instance, adducts with lysine (B10760008) residues in these proteins can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The development of similar assays for this compound could enable the monitoring of its uptake and distribution in preclinical models.

Beyond direct adduct formation, isothiocyanates are known to modulate a wide array of biological indicators and signaling pathways. nih.govnih.gov These compounds can influence cellular processes by altering the redox state of the cell and modifying the activity of key regulatory proteins. nih.gov Isothiocyanates have been shown to modulate signaling pathways such as PI3K, MAPK, WNT, and NF-κB, which are central to cellular growth, proliferation, and inflammation. nih.gov

Furthermore, isothiocyanates can impact the epigenetic machinery by regulating the expression and activity of DNA methyltransferases and histone-modifying enzymes. nih.gov This modulation of the epigenome can lead to changes in the expression of genes involved in various cellular functions. nih.gov Research into the effects of this compound on these biomarkers and biological indicators could uncover its specific mechanisms of action and potential therapeutic applications.

Table 2: Potential Biomarkers and Biological Indicators Modulated by Isothiocyanates

CategoryBiomarker/IndicatorPotential Modulation by IsothiocyanatesRelevance for this compound Research
Exposure Biomarkers Albumin-Lysine AdductsFormation of stable covalent adducts. nih.govDevelopment of specific assays to quantify exposure and bioavailability.
Hemoglobin-Lysine AdductsFormation of stable covalent adducts. nih.govLong-term monitoring of exposure in preclinical studies.
Urinary MetabolitesExcretion of N-acetyl cysteine conjugates. researchgate.netAssessment of short-term exposure and metabolic fate.
Cellular Signaling PI3K/Akt PathwayModulation of pathway activity. nih.govInvestigation of effects on cell survival and proliferation.
MAPK Pathways (ERK, JNK, p38)Modulation of kinase activation. nih.govStudy of roles in stress response and inflammation.
Wnt/β-catenin PathwayRegulation of pathway components. nih.govExploration of impacts on development and cell fate.
NF-κB PathwayInhibition of activation and downstream targets. nih.govAssessment of anti-inflammatory potential.
Epigenetic Marks DNA MethylationChanges in global or gene-specific methylation patterns. nih.govElucidation of epigenetic mechanisms of gene regulation.
Histone ModificationsAlterations in histone acetylation and methylation. nih.govUnderstanding of chromatin remodeling and transcriptional control.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Methoxy 2 Methylphenyl Isothiocyanate in Research

Chromatographic Methodologies in 3-Methoxy-2-methylphenyl Isothiocyanate Research

Chromatography is a cornerstone for the separation and quantification of this compound from reaction mixtures, synthetic byproducts, or biological matrices in non-human studies. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isothiocyanates, including aromatic variants like this compound. mdpi.com Given their potential thermal instability, HPLC provides a robust method for separation and quantification without the risk of degradation that can occur in gas chromatography. mdpi.com In research settings, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The analysis of isothiocyanates often benefits from derivatization to enhance UV absorbance for detection. For instance, derivatizing agents can be used to create products with strong chromophores, improving detection sensitivity. researchgate.net While specific HPLC methods for this compound are not prominently detailed in published literature, a general approach can be extrapolated from methods developed for similar aromatic isothiocyanates. A diode-array detector (DAD) or a mass spectrometer (MS) is typically coupled with the HPLC system for detection and identification. mdpi.com

ParameterTypical Conditions for Aromatic Isothiocyanates
Stationary Phase Reversed-phase C18 (e.g., 5 µm particle size, 250 x 4.6 mm)
Mobile Phase Gradient elution with Acetonitrile and water or a buffer (e.g., phosphate (B84403) buffer)
Flow Rate 1.0 mL/minute
Detection UV-Vis (DAD) at specific wavelengths (e.g., 254 nm) or Mass Spectrometry (MS) mdpi.com
Temperature Ambient or controlled (e.g., 30 °C)

This table presents typical HPLC conditions used for the analysis of aromatic isothiocyanates and serves as an illustrative guide for this compound.

Gas Chromatography (GC) for Volatile Studies

Gas Chromatography (GC) is an effective technique for analyzing volatile and thermally stable compounds. mdpi.com Isothiocyanates, in general, are amenable to GC analysis. researchgate.net For this compound, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be used for purity assessment and quantification. mdpi.com

A key consideration for the GC analysis of isothiocyanates is their potential for thermal degradation at high temperatures within the injector port or column. mdpi.com Therefore, optimizing the temperature program is crucial to ensure the compound elutes without decomposition. The choice of a suitable capillary column, typically one with a mid-polarity stationary phase, is also critical for achieving good separation from impurities. researchgate.net In many research applications, samples are dissolved in a volatile organic solvent like dichloromethane (B109758) prior to injection. mdpi.com

Mass Spectrometry (MS) for Metabolite Profiling and Adduct Identification (non-human studies)

Mass Spectrometry (MS) is a powerful tool in the study of isothiocyanates, providing vital information on molecular weight and structure. It is particularly crucial for identifying metabolites and adducts formed in non-human biological systems.

LC-MS/MS and GC-MS Techniques in Research

The coupling of chromatographic separation with mass spectrometric detection (LC-MS/MS and GC-MS) offers high sensitivity and selectivity for analyzing this compound.

LC-MS/MS is particularly well-suited for identifying non-volatile metabolites in complex biological fluids. nih.govnih.gov This technique allows for the separation of the parent compound from its metabolites, followed by mass analysis for identification. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), where precursor ions are fragmented to produce a characteristic spectrum of product ions. researchgate.net This is invaluable for profiling metabolic pathways in non-human research.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Technique
2-Methoxyphenyl Isothiocyanate (Isomer)165122, 132GC-MS nih.gov
This compound (Expected)179Fragments from loss of -NCS, -OCH₃, -CH₃GC-MS

This table shows published GC-MS data for an isomer and expected values for this compound to illustrate the technique's application.

High-Resolution Mass Spectrometry for Structural Elucidation of Research Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound and any synthetic intermediates or research-related adducts. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used. For a molecule with the formula C₉H₉NOS, HRMS can distinguish it from other molecules with the same nominal mass but different elemental formulas, thus confirming its identity with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. ¹H NMR and ¹³C NMR are fundamental experiments used to confirm the molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons (-OCH₃), and the methyl group protons (-CH₃). The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J-values) would confirm the substitution pattern on the aromatic ring.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the isothiocyanate carbon (-N=C=S), the aromatic carbons (including those bonded to the methoxy and methyl groups), and the carbons of the methoxy and methyl groups themselves. The chemical shift of the isothiocyanate carbon is particularly characteristic.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

While a published spectrum for this compound is not available, data from related compounds like 3-Methylphenyl isothiocyanate can be used for comparison. chemicalbook.com The presence of the methoxy group at the 3-position and the methyl group at the 2-position would significantly influence the chemical shifts of the aromatic protons due to their electronic and steric effects. uba.ar

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H NMR
Aromatic Protons (Ar-H)~6.8 - 7.5Doublet, Triplet
Methoxy Protons (-OCH₃)~3.8 - 4.0Singlet
Methyl Protons (-CH₃)~2.2 - 2.5Singlet
¹³C NMR
Isothiocyanate Carbon (-NCS)~130 - 140
Aromatic Carbons (Ar-C)~110 - 160
Methoxy Carbon (-OCH₃)~55 - 60
Methyl Carbon (-CH₃)~15 - 20

This table presents expected NMR chemical shift ranges for this compound based on general principles and data from structurally similar compounds.

1D and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons in the molecule. For this compound, the aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the phenyl ring. The protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the methoxy, methyl, and isothiocyanate groups. The methoxy and methyl protons will appear as sharp singlets at distinct upfield chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The isothiocyanate carbon (-N=C=S) is a key diagnostic signal, though it can sometimes be broad or have a low intensity due to quadrupolar relaxation effects of the adjacent nitrogen atom. The carbons of the phenyl ring will have distinct chemical shifts influenced by the electron-donating methoxy group and the weakly donating methyl group, as well as the electron-withdrawing isothiocyanate group. The carbon atoms of the methoxy and methyl groups will also show characteristic signals in the upfield region of the spectrum.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network between the aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the ¹³C signals of the protonated aromatic carbons and the methyl group.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and data from structurally similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3110 - 135
-OCH₃~3.8~56
-CH₃~2.2~16
-N=C=S-~130 - 140

Note: Predicted values can vary depending on the solvent and the specific computational method used.

Solid-State NMR for Complex Research Systems

While solution-state NMR provides detailed information about molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for studying molecules in their solid form, such as powders, crystals, or as part of larger, insoluble complexes. This is particularly relevant for understanding intermolecular interactions and the effects of crystal packing on molecular conformation.

For this compound, ssNMR could provide valuable insights into its structure and dynamics in the solid state. Key ssNMR techniques include:

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard technique used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in sharper spectral lines. A ¹³C CP/MAS spectrum of solid this compound would reveal the number of crystallographically inequivalent molecules in the unit cell, which would manifest as multiple peaks for chemically equivalent carbons in solution.

High-Resolution ¹H ssNMR: Advances in ssNMR technology, such as very fast MAS rates, have made it possible to acquire high-resolution ¹H spectra of solids, providing information about proton environments and intermolecular proximities through techniques like ¹H-¹H double-quantum (DQ) MAS experiments.

Solid-state NMR is especially useful when studying complexes of this compound, for example, with metal ions or proteins, where the complex may be insoluble or difficult to crystallize. In such systems, ssNMR can probe the binding site and elucidate the structural changes that occur upon complexation.

X-ray Crystallography for Molecular Structure Elucidation of this compound and its Complexes

For this compound, a single-crystal X-ray diffraction study would provide:

Unambiguous Structural Confirmation: It would confirm the connectivity of the atoms and the substitution pattern on the phenyl ring.

Detailed Geometric Parameters: Precise measurements of all bond lengths and angles would be obtained. The geometry of the isothiocyanate group (-N=C=S) is of particular interest, as it can exhibit some bending.

Conformational Analysis: The dihedral angles between the phenyl ring and the substituents would be determined, revealing the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as C-H···S or π-π stacking interactions, which can influence the physical properties of the compound.

When this compound forms complexes with other molecules, such as metal ions or host molecules, X-ray crystallography can be used to elucidate the structure of the resulting complex. This would reveal the coordination geometry around the metal center, the binding mode of the isothiocyanate ligand, and any changes in the conformation of this compound upon complexation.

The following table provides an example of the type of crystallographic data that would be obtained from an X-ray diffraction study of a hypothetical crystal of this compound.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.1
Z4
R-factor< 0.05

Note: These are hypothetical data for illustrative purposes.

Theoretical and Computational Studies on 3 Methoxy 2 Methylphenyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the distribution of electrons and predict chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. core.ac.ukresearchgate.netnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than other high-level quantum chemical methods, making it suitable for studying a wide range of chemical systems.

For isothiocyanate compounds, DFT has been employed to study their antioxidant activity by calculating thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). core.ac.ukresearchgate.net These parameters are crucial for understanding the mechanisms of action, such as hydrogen atom transfer (HAT) and single electron transfer (SET), by which these compounds can neutralize free radicals. core.ac.ukresearchgate.net For instance, studies on various isothiocyanates have shown that the HAT mechanism is often a significant pathway for their antioxidant activity. core.ac.ukresearchgate.net

DFT calculations can also provide insights into the reactivity of the isothiocyanate group (-N=C=S). The distribution of electron density and the energies of the molecular orbitals can pinpoint the most likely sites for nucleophilic or electrophilic attack.

Table 1: Representative DFT-Calculated Parameters for Isothiocyanate Compounds (Note: The following table is illustrative and based on general findings for isothiocyanates. Specific values for 3-Methoxy-2-methylphenyl Isothiocyanate would require dedicated calculations.)

ParameterDescriptionTypical Significance for Isothiocyanates
Bond Dissociation Enthalpy (BDE) The enthalpy change required to break a specific bond homolytically.Lower BDE values for C-H bonds indicate a higher propensity for hydrogen atom donation, suggesting potential antioxidant activity via the HAT mechanism. core.ac.ukresearchgate.net
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule.A lower IP suggests a greater ease of electron donation, indicating potential antioxidant activity through the SET mechanism. core.ac.uk
Electron Affinity (EA) The energy released when an electron is added to a neutral atom or molecule to form a negative ion.A higher EA indicates a greater ability to accept an electron.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity. The energy and shape of these frontier orbitals indicate the molecule's ability to donate or accept electrons.

For isothiocyanates, the -N=C=S group is a key feature. quora.com The central carbon atom is sp hybridized, leading to a linear or near-linear geometry for this functional group. quora.com The HOMO is often associated with the lone pair electrons on the sulfur and nitrogen atoms, while the LUMO is typically a π* anti-bonding orbital localized on the N=C=S fragment. quora.com The LUMO's characteristics, particularly the large p orbitals on the carbon and sulfur atoms, indicate that the carbon atom is the primary site for nucleophilic attack. quora.com The energy gap between the HOMO and LUMO can be quite large in some isothiocyanates, rendering them colorless. quora.com

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how this compound might interact with biological targets, computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable. nih.govfrontiersin.orgmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor. This method is used to estimate the strength of the interaction, often expressed as a binding energy or docking score. For isothiocyanates, docking studies can identify potential protein targets and elucidate the specific amino acid residues involved in binding. These studies have been used to investigate the anticancer potential of various isothiocyanate derivatives. nih.govnih.govchemrevlett.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.govfrontiersin.orgnih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules in the interaction. frontiersin.orgmdpi.com For isothiocyanates, MD simulations can help to understand the stability of their binding to protein targets and identify key interactions that contribute to their biological activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing various physicochemical properties and structural features, QSAR models can predict the activity of new, untested compounds. For isothiocyanates, QSAR studies have been used to model their antimicrobial activity, identifying key properties like partial charge, polarity, and reactivity as important determinants of their effectiveness. wur.nl

Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. This model can then be used to screen large databases of compounds to find new molecules that fit the pharmacophore and are likely to have the desired activity. For isothiocyanates, pharmacophore models can be developed based on the structures of known active compounds to guide the design of new derivatives with enhanced potency. mathewsopenaccess.com

Chemoinformatics and Database Mining for Related Isothiocyanate Compounds

Chemoinformatics involves the use of computational methods to analyze chemical information. nih.gov Database mining is a key aspect of chemoinformatics, where large chemical databases are searched to identify compounds with specific structural features or predicted properties.

A comprehensive analysis of public databases has revealed a significant number of isothiocyanate compounds, which can be classified into various categories such as acyclic, cyclic, aromatic, and glycosylated. nih.gov Such analyses help in understanding the chemical diversity of isothiocyanates and their distribution in natural sources. nih.gov Chemoinformatic tools can also be used to predict the pharmaceutical relevance of these compounds, such as their potential for oral absorption or ability to cross the blood-brain barrier. nih.gov Mining these databases can uncover novel isothiocyanate structures that may serve as starting points for the development of new therapeutic agents.

Future Directions and Emerging Research Avenues for 3 Methoxy 2 Methylphenyl Isothiocyanate

The isothiocyanate functional group, a key feature of 3-Methoxy-2-methylphenyl Isothiocyanate, is known for its high reactivity, which underpins its biological activities. This reactivity, primarily as an electrophile, allows it to form covalent bonds with nucleophilic groups in cellular macromolecules, such as the thiol groups of cysteine residues in proteins. nih.gov This mechanism is central to the effects of many well-studied isothiocyanates. nih.gov Future research on this compound is poised to leverage advanced technologies and novel scientific approaches to build upon this foundational knowledge. The following sections outline key emerging avenues that could deepen the understanding of this specific compound and the broader class of isothiocyanates.

Q & A

Basic: What are the established synthetic routes for 3-Methoxy-2-methylphenyl isothiocyanate, and how do reaction conditions influence yield and purity?

The synthesis of aryl isothiocyanates typically involves converting thiocarbanilide derivatives or dithiocarbamates using acids (e.g., HCl, H₃PO₄) or metal catalysts (e.g., CuSO₄, ZnSO₄). For example, phenyl isothiocyanate is prepared via thiocarbanilide with phosphorus pentoxide or acetic anhydride . For 3-Methoxy-2-methylphenyl derivatives, reaction conditions (temperature, catalyst choice, and solvent polarity) must be optimized to account for steric hindrance from the methyl group and electron-donating effects of the methoxy substituent. Yield improvements may require extended reaction times (24–48 hrs) at 60–80°C in anhydrous DMF or THF. Purity is monitored via TLC (hexane:ethyl acetate, 3:1) and HPLC-MS .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

Structural elucidation involves:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data using synchrotron sources.

Structure Solution : SHELXD/SHELXS for phase determination via dual-space methods, critical for handling heavy atoms or twinned crystals .

Refinement : SHELXL for anisotropic displacement parameters and disorder modeling, essential for resolving overlapping electron density from the methoxy-methyl substituents .

Visualization : ORTEP-3 for thermal ellipsoid plots to validate bond angles/distances and confirm non-covalent interactions (e.g., S···π stacking) .
Contradictions in bond lengths (e.g., C=S vs. C–N) are resolved using Hirshfeld surface analysis and residual density maps .

Advanced: What methodological considerations are critical when optimizing reaction parameters for synthesizing this compound under varying catalytic conditions?

A Design of Experiments (DoE) approach is recommended:

  • Screening : Use fractional factorial designs (e.g., 2⁵⁻¹) to identify critical factors (catalyst loading, temperature, solvent polarity).
  • Optimization : Central composite design (CCD) to model nonlinear responses. For example, a study on phenyl isothiocyanate derivatives optimized triethylamine (28 µL) and pH (6.9) via CCD, achieving 95% yield .
  • Validation : Kinetic profiling (GC-MS time-resolution) to track intermediates and Gibbs free energy calculations (ΔG‡) for rate-limiting steps, as demonstrated in rearrangement reactions of chloro-isothiocyanates .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Electronic Effects : The methoxy group (σₚ⁺ = -0.78) activates the aromatic ring toward electrophilic substitution but deactivates isothiocyanate electrophilicity via resonance donation.
  • Steric Effects : The 2-methyl group hinders nucleophilic attack at the thiocyanate carbon, reducing reaction rates with bulky amines (e.g., tert-butylamine).
  • Mitigation Strategies : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and enhance nucleophile accessibility. Kinetic studies (e.g., UV-Vis at 250–300 nm) quantify rate constants (k₂) under varying substituent patterns .

Basic: What analytical strategies are recommended for detecting and quantifying trace impurities in synthesized batches?

  • HPLC-MS : C18 column, 0.1% formic acid/acetonitrile gradient (1 mL/min), detection at 254 nm. Quantify impurities (e.g., thiourea byproducts) via external calibration (0.1–10 µg/mL) .
  • GC-FID : DB-5MS column, splitless injection (250°C), ramp 50°C → 280°C (10°C/min). Validate with spiked recovery (98–102%) and LOD/LOQ (0.36 µg/mL and 1.19 µg/mL, respectively) .

Advanced: How should researchers resolve conflicting bioactivity data across cell line studies?

Contradictions arise from:

  • Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) may show higher apoptosis induction vs. MCF-7 (hormone-sensitive) due to differential HDAC inhibition .
  • Experimental Design : Standardize exposure duration (24–72 hrs) and concentrations (IC₅₀ via MTT assays). Use orthogonal methods (fluorescence quenching, ITC) to confirm binding constants (Kd) with proteins like human serum albumin .
  • Data Normalization : Correct for autofluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm) and matrix effects in complex biological samples .

Basic: What validated protocols exist for assessing the compound’s stability under different storage conditions?

  • Storage : Argon atmosphere, -20°C in amber vials. Avoid moisture (hydrolysis to thiourea) and oxidizing agents (e.g., peroxides) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. pH stability: Buffered solutions (pH 3–9) assessed via UV-Vis (λₘₐₓ = 245 nm) .

Basic: What safety protocols are mandated for handling this compound given its structural similarity to dermal-absorbed isothiocyanates?

  • PPE : Nitrile gloves, chemical goggles, and Tyvek® suits. Use fume hoods for synthesis and aliquot preparation .
  • Decontamination : 10% sodium bicarbonate for spills (neutralizes isothiocyanate).
  • Exposure Monitoring : No established OELs, but adhere to ALARA principles. Skin absorption risks necessitate emergency showers and 15-min eyewash protocols .

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